2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is a chiral compound characterized by a piperidine ring that is substituted with a fluorenylmethoxycarbonyl (Fmoc) group and a carboxylic acid functional group. This compound is notable for its applications in organic synthesis, particularly in the field of peptide synthesis due to the stability and utility of the Fmoc protecting group.
The compound is synthesized from commercially available starting materials, including piperidine derivatives. The Fmoc group is widely used in peptide synthesis as a protective group for amino acids, making this compound essential for various chemical and biological applications.
This compound falls under the category of amino acid derivatives, specifically as a protected amino acid. Its classification is significant for its role in organic synthesis and medicinal chemistry.
The synthesis of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid typically involves several key steps:
Industrial production methods include large-scale synthesis using automated peptide synthesizers, ensuring high purity and yield suitable for pharmaceutical applications.
The molecular formula of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid is with a molecular weight of 365.42 g/mol. The structure features a piperidine ring with methyl and carboxylic acid substituents, along with an Fmoc protecting group.
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid participates in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action involves the role of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid as a protected amino acid derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the amino group can participate in peptide bond formation, facilitating peptide and protein synthesis.
The compound exhibits typical characteristics associated with its molecular structure:
The chemical properties are influenced by the presence of the Fmoc protecting group and the carboxylic acid functionality:
2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid has numerous applications in scientific research:
The incorporation of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid into Fmoc solid-phase peptide synthesis (SPPS) requires specialized handling due to its constrained piperidine scaffold and stereochemistry. This compound serves as a conformationally restricted N-alkylated amino acid building block, enabling the introduction of structural rigidity into peptide backbones. Its N-Fmoc protection allows standard piperidine-based deprotection (20–30% v/v in dimethylformamide), but extended exposure should be minimized to prevent potential side reactions [3].
Integration protocols typically follow iterative cycles:
Recent advancements in continuous flow SPPS demonstrate enhanced efficiency for sterically hindered amino acids. Elevated temperatures (70°C) and pressure (60 bar) improve solvation and reaction kinetics, reducing coupling times from hours to minutes while maintaining stereochemical integrity [5].
Table 1: SPPS Cycle Parameters for Piperidine-Based Amino Acids
Step | Reagent/ Conditions | Time | Notes |
---|---|---|---|
Fmoc Deprotection | 20% piperidine/Dimethylformamide | 2 × 2 min | Avoid >5 min cycles |
Activation | HATU/DIEA in Dimethylformamide | 1 min | Pre-activation recommended |
Coupling | 3–5 eq amino acid | 30–60 min | Monitor with Kaiser test |
Wash Cycle | Dimethylformamide, Dichloromethane | 3 × 30 s | Ensure complete reagent removal |
Steric encumbrance at the C2-methyl and C3-carboxyl positions of the piperidine ring creates significant challenges during amide bond formation. The quaternary center at C2 restricts rotational freedom, while the tertiary amine at N1 influences electronic properties. Key strategies to overcome these limitations include:
Dual-protection at N1 (Fmoc) and C3 (free acid) allows site-specific incorporation without additional deprotection steps. The stereochemistry (2S,3S) must be preserved during activation; racemization risks increase above 75°C or with basic additives exceeding 6 equivalents [8].
Coupling reagent selection critically impacts the yield and stereochemical fidelity of 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid incorporation. Benchmark testing reveals significant performance variations:
Table 2: Coupling Reagent Efficiency for 2-Methylpiperidine-3-carboxylic Acid
Reagent | Solvent | Reaction Time (min) | Coupling Yield (%) | Epimerization (%) |
---|---|---|---|---|
HATU | Dimethylformamide | 30 | 98 | <0.5 |
HBTU | Dimethylformamide | 45 | 92 | 1.2 |
DIC/HOBt | Dimethylformamide | 90 | 85 | 2.5 |
PyBOP® | Dimethylformamide | 40 | 95 | 0.8 |
Hexafluorophosphate uranium salts (HATU/HBTU) outperform carbodiimides due to superior oxidative activation kinetics, forming stable aminium intermediates that resist racemization. HATU’s tetramethyluronium structure facilitates rapid esterification even with tertiary carboxylate neighbors [2] [5]. Additives like ethyl(hydroxyimino)cyanoacetate (OxymaPure®) suppress racemization by scavenging carbodiimide-derived byproducts, crucial for multi-gram syntheses [5].
Microwave-assisted activation (30–50 W, 50°C) reduces coupling times by 60% but requires strict temperature control to prevent Fmoc degradation or epimerization [2].
Though 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid lacks aspartyl groups, its integration into peptide sequences adjacent to aspartic acid residues necessitates strategic protection to suppress aspartimide formation – a base-catalyzed cyclization leading to succinimide byproducts. Piperidine deprotection solutions (pH 10–12) accelerate this side reaction, particularly in Asp-Gly or Asp-Ser motifs [3].
Protection strategies include:
Table 3: Aspartimide Suppression Strategies in Piperidine-Containing Peptides
Strategy | Aspartimide Byproducts (%) | Target Peptide Purity Increase |
---|---|---|
Standard Asp(OtBu) | 15–30 | Baseline |
Asp(OBno) | <0.1 | +25% |
4-Methylpiperidine (20%) | 7–12 | +15% |
Backbone N-alkylation | 1–5 | +20% |
Comparative studies of the scorpion toxin II model peptide (VKDGYI) demonstrate that combining 2S,3S-1-Fmoc-2-methyl-piperidine-3-carboxylic acid with Asp(OBno) virtually eliminates aspartimide artifacts, enhancing target peptide purity by 25% versus conventional approaches [3]. The steric bulk of both the methylpiperidine and Bno groups synergistically prevents the cis-amide conformations required for cyclization.
CAS No.:
CAS No.: 19444-84-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.: 1349245-31-3
CAS No.: